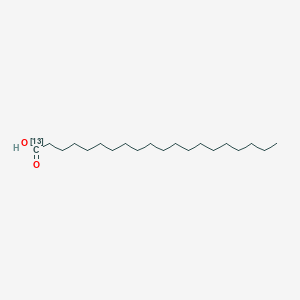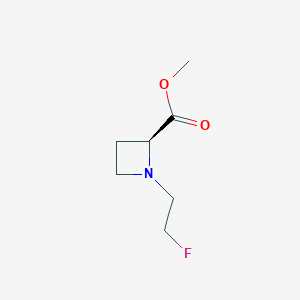
N'-(3-氨基苯基)乙二酰胺
描述
“N’-(3-aminophenyl)ethanediamide” is a chemical compound with the molecular formula C8H9N3O2 . It is also known by its CAS number 861333-02-0 .
Molecular Structure Analysis
The molecular structure of “N’-(3-aminophenyl)ethanediamide” consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The exact linear structure formula is not provided .
Physical And Chemical Properties Analysis
“N’-(3-aminophenyl)ethanediamide” has a molecular weight of 179.18 g/mol. Further physical and chemical properties are not specified in the available resources .
科学研究应用
Summary of Application
“N’-(3-aminophenyl)ethanediamide” and its derivatives have been used in the field of mass spectrometry. Specifically, they have been used to investigate gas-phase chemistry, including an interesting N–O exchange rearrangement via an Ion-Neutral Complex (INC) and then a water migration pathway .
Method of Application
The compound was protonated and then subjected to collision-induced dissociation tandem mass spectrometry experiments. Theoretical calculations were also performed using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level .
Results or Outcomes
The results confirmed the N–O exchange rearrangement. The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
2. Nonlinear Optics
Summary of Application
A compound known as Quinolinecarboxamide Chalcone (QCC), which includes “N’-(3-aminophenyl)ethanediamide” as part of its structure, has been synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties .
Method of Application
The QCC was synthesized using aldol condensation and carboxamide formation method. It was then examined by FT-IR, 1H NMR, 13C NMR and mass spectroscopic techniques. The TNLO properties of QCC dissolved in polar solvents such as DMSO, DMF and Ethanol were also studied .
Results or Outcomes
The nonlinear refractive index (n2) of QCC was attributed to negative nonlinearity due to self-defocusing effect, and nonlinear absorption coefficient (β) indicates the behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). The real and imaginary features of the TNLO susceptibility (χ(3)) of QCC in polar solvents were calculated to be the order of 10−7 esu .
3. Gas Phase Chemistry
Summary of Application
“N’-(3-aminophenyl)ethanediamide” and its derivatives have been used in the field of gas phase chemistry. Specifically, they have been used to investigate nitrogen-oxygen (N–O) exchange rearrangements .
Method of Application
The compound was protonated and then subjected to collision-induced dissociation tandem mass spectrometry experiments. Theoretical calculations were also performed using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level .
Results or Outcomes
The results confirmed the N–O exchange rearrangement. The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
4. Synthesis of N-Arylamides
Summary of Application
“N’-(3-aminophenyl)ethanediamide” can be used in the synthesis of N-arylamides, including paracetamol .
Method of Application
The synthesis involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. The requisite amidine substrates were prepared from amines and nitriles by applying the Pinner reaction approach .
Results or Outcomes
This new synthetic protocol provides a novel approach for the preparation of N-arylamides .
安全和危害
“N’-(3-aminophenyl)ethanediamide” is classified as a dangerous good. It has a hazard class of 9 and a packing group of III. The precautionary statements associated with this compound include P260, P264, P273, P301+P312, P305+P351+P338, and P314 . The hazard statements include H302, H319, H372, and H410 .
属性
IUPAC Name |
N'-(3-aminophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-5-2-1-3-6(4-5)11-8(13)7(10)12/h1-4H,9H2,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHACUWYUPYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-aminophenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)
![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)


![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
